molecular formula C8H14ClNO2 B6187034 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride CAS No. 2639413-17-3

2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride

Cat. No.: B6187034
CAS No.: 2639413-17-3
M. Wt: 191.7
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 2,5-dihydro-1H-pyrrol-3-yl derivatives and 2-methylpropanoic acid.

  • Reaction Conditions: The reaction conditions may include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the pyrrolidine ring.

  • Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(2,5-Dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or reagent in biological studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.

  • Medicine: Potential medicinal applications include the development of new drugs targeting various diseases, such as cancer and infectious diseases.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: This compound is structurally similar but contains a dioxo group instead of a hydro group.

  • 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate: Another related compound with a dioxo group and additional functional groups.

Uniqueness: 2-(2,5-Dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the methyl group. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2639413-17-3

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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